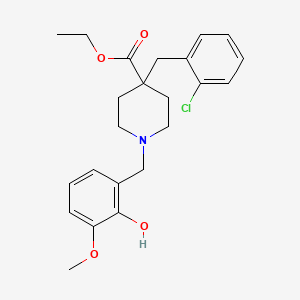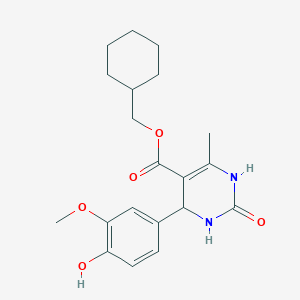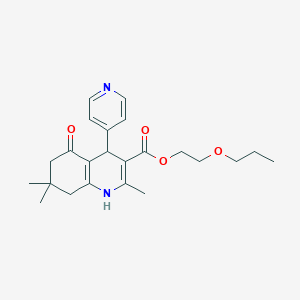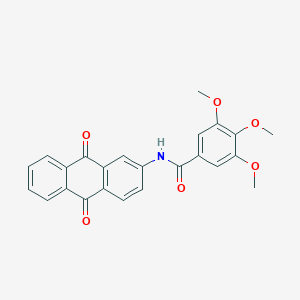
ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate, also known as CM-157, is a synthetic compound that has been the subject of extensive scientific research. This molecule belongs to the class of piperidinecarboxylate derivatives and has shown promising results in various biomedical applications.
Wirkmechanismus
The mechanism of action of ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate is not fully understood, but it is believed to act by modulating the activity of various signaling pathways in the body. It has been shown to activate the ERK1/2 and AKT pathways, which are involved in cell survival and proliferation. ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as BDNF and NGF, which are important for the growth and survival of neurons. ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has also been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. In addition, ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate is its high purity and stability, which makes it suitable for use in laboratory experiments. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-inflammatory agent in the treatment of autoimmune diseases, such as rheumatoid arthritis. In addition, further research is needed to elucidate the mechanism of action of ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate and to optimize its pharmacokinetic properties for use in vivo.
Conclusion
In conclusion, ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate is a synthetic compound that has shown promising results in various biomedical applications. Its synthesis method has been optimized to produce high yields of ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate with high purity. ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various biomedical fields, and its mechanism of action is believed to involve the modulation of various signaling pathways in the body. While ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has several advantages for use in laboratory experiments, further research is needed to optimize its pharmacokinetic properties for use in vivo.
Synthesemethoden
The synthesis of ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate involves the reaction of 4-(2-chlorobenzyl)piperidine with 2-hydroxy-3-methoxybenzaldehyde, followed by the condensation of the resulting product with ethyl 4-chloro-4-oxobutanoate. The final product is obtained by the reduction of the ester group using sodium borohydride. This method has been optimized to produce high yields of ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate with high purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various biomedical fields. It has been shown to have neuroprotective effects, anti-inflammatory properties, and anti-tumor activity. In addition, ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methyl]-1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClNO4/c1-3-29-22(27)23(15-17-7-4-5-9-19(17)24)11-13-25(14-12-23)16-18-8-6-10-20(28-2)21(18)26/h4-10,26H,3,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXIMMIPBXYSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=C(C(=CC=C2)OC)O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-({[4-(acetylamino)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5206518.png)
![4-benzyl-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5206531.png)
![N-(5-chloro-2-methoxyphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5206539.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5206546.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5206573.png)

![4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5206592.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide](/img/structure/B5206606.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5206612.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B5206620.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5206623.png)
